molecular formula C12H7BrN2 B3068671 4-Bromo-1,10-phenanthroline CAS No. 7089-67-0

4-Bromo-1,10-phenanthroline

Cat. No.: B3068671
CAS No.: 7089-67-0
M. Wt: 259.1 g/mol
InChI Key: WITRVHHXXZEEPD-UHFFFAOYSA-N
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Description

4-Bromo-1,10-phenanthroline is a brominated derivative of 1,10-phenanthroline, a heterocyclic organic compound. It is known for its role as a ligand in coordination chemistry, forming stable complexes with various metal ions. The presence of the bromine atom at the 4-position enhances its reactivity and makes it a valuable intermediate in organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,10-phenanthroline typically involves the bromination of 1,10-phenanthroline. One common method is the reaction of 1,10-phenanthroline with bromine in the presence of a catalyst such as sulfur dichloride (SCl2) and pyridine. This method is preferred due to its simplicity and efficiency .

Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The use of deep eutectic solvents as catalysts has been explored to improve the yield and selectivity of the reaction while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,10-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Bromo-1,10-phenanthroline primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing its reactivity and interactions with other molecules. In biological systems, it can intercalate with DNA, disrupting its structure and function .

Comparison with Similar Compounds

  • 4-Chloro-1,10-phenanthroline
  • 2-Bromo-1,10-phenanthroline
  • 3,8-Dibromo-1,10-phenanthroline

Comparison: 4-Bromo-1,10-phenanthroline is unique due to the specific positioning of the bromine atom, which influences its reactivity and coordination behavior. Compared to 4-Chloro-1,10-phenanthroline, the bromine derivative is more reactive in nucleophilic substitution reactions. The presence of a single bromine atom at the 4-position also makes it distinct from multi-brominated derivatives like 3,8-Dibromo-1,10-phenanthroline, which have different steric and electronic properties .

Properties

IUPAC Name

4-bromo-1,10-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2/c13-10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITRVHHXXZEEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=NC=CC(=C3C=C2)Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90903758
Record name NoName_4497
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90903758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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